Cas no 120061-96-3 (Cycloprop[2,3]indeno[5,6-b]furan-2(4H)-one,4a,5,5a,6,6a,6b-hexahydro-3,5-bis(hydroxymethyl)-6b-methyl-,(4aS,5R,5aS,6aR,6bS)-)
120061-96-3 structure
Product Name:Cycloprop[2,3]indeno[5,6-b]furan-2(4H)-one,4a,5,5a,6,6a,6b-hexahydro-3,5-bis(hydroxymethyl)-6b-methyl-,(4aS,5R,5aS,6aR,6bS)-
CAS-Nr.:120061-96-3
MF:C15H18O4
MW:262.301024913788
CID:214700
PubChem ID:14287462
Update Time:2025-04-19
Cycloprop[2,3]indeno[5,6-b]furan-2(4H)-one,4a,5,5a,6,6a,6b-hexahydro-3,5-bis(hydroxymethyl)-6b-methyl-,(4aS,5R,5aS,6aR,6bS)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Cycloprop[2,3]indeno[5,6-b]furan-2(4H)-one,4a,5,5a,6,6a,6b-hexahydro-3,5-bis(hydroxymethyl)-6b-methyl-,(4aS,5R,5aS,6aR,6bS)-
- Shizukanolide F
- 13-Hydroxyshizukanolide C
- Cycloprop[2,3]indeno[5,6-b]furan-2(4H)-one,4a,5,5a,6,6a,6b-hexahydro-3,5-bis(hydroxymethyl)-6b-methyl-, [4aS-(4aa,5a,5aa,6aa,6bb)]-
- DeacetylshizukanolideH
- AKOS032961887
- F94003
- Cycloprop[2,3]indeno[5,6-b]furan-2(4H)-one, 4a,5,5a,6,6a,6b-hexahydro-3,5-bis(hydroxymethyl)-6b-methyl-, (4aS,5R,5aS,6aR,6bS)-
- (1S,9S,10R,12S,13R)-4,13-bis(hydroxymethyl)-9-methyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-5-one
- 120061-96-3
- Deacetylshizukanolide H
- (1S,9S,10R,12S,13R)-4,13-bis(hydroxymethyl)-9-methyl-6-oxatetracyclo(7.4.0.03,7.010,12)trideca-3,7-dien-5-one
-
- Inchi: 1S/C15H18O4/c1-15-4-13-8(10(6-17)14(18)19-13)3-12(15)9(5-16)7-2-11(7)15/h4,7,9,11-12,16-17H,2-3,5-6H2,1H3/t7-,9-,11-,12+,15+/m1/s1
- InChI-Schlüssel: ULWLTEZXDAFDPV-DIZHWTHNSA-N
- Lächelt: OC[C@H]1[C@@H]2CC3=C(CO)C(=O)OC3=C[C@@]2(C)[C@@H]2C[C@@H]21
Berechnete Eigenschaften
- Genaue Masse: 262.12100
- Monoisotopenmasse: 262.12050905g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 19
- Anzahl drehbarer Bindungen: 2
- Komplexität: 532
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topologische Polaroberfläche: 66.8Ų
Experimentelle Eigenschaften
- Farbe/Form: Oil
- Dichte: 1.39±0.1 g/cm3 (20 ºC 760 Torr),
- Siedepunkt: 526.3±20.0 °C at 760 mmHg
- Flammpunkt: 203.9±15.3 °C
- Löslichkeit: Leicht löslich (1,7 g/l) (25°C),
- PSA: 66.76000
- LogP: 1.00040
- Dampfdruck: 0.0±3.1 mmHg at 25°C
Cycloprop[2,3]indeno[5,6-b]furan-2(4H)-one,4a,5,5a,6,6a,6b-hexahydro-3,5-bis(hydroxymethyl)-6b-methyl-,(4aS,5R,5aS,6aR,6bS)- Sicherheitsinformationen
- Gefahrenhinweis: H303Kann beim Verschlucken schädlich sein+H313Hautkontakt kann schädlich sein+H333Inhalation kann schädlich für den Körper sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Speicher bei 4 ℃, besser bei -4 ℃
Cycloprop[2,3]indeno[5,6-b]furan-2(4H)-one,4a,5,5a,6,6a,6b-hexahydro-3,5-bis(hydroxymethyl)-6b-methyl-,(4aS,5R,5aS,6aR,6bS)- Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5008-1 mg |
Shizukanolide F |
120061-96-3 | 1mg |
¥2435.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S43410-5mg |
(4aS,5R,5aS,6aR,6bS)-3,5-bis(hydroxymethyl)-6b-methyl-4a,5,5a,6,6a,6b-hexahydrocyclopropa[2,3]indeno[5,6-b]furan-2(4H)-one |
120061-96-3 | 5mg |
¥4800.0 | 2021-09-07 | ||
| TargetMol Chemicals | TN5008-5mg |
Shizukanolide F |
120061-96-3 | 5mg |
¥ 13500 | 2024-07-19 | ||
| TargetMol Chemicals | TN5008-5 mg |
Shizukanolide F |
120061-96-3 | 98% | 5mg |
¥ 4,040 | 2023-07-10 | |
| TargetMol Chemicals | TN5008-1 mL * 10 mM (in DMSO) |
Shizukanolide F |
120061-96-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-15 | |
| TargetMol Chemicals | TN5008-1 ml * 10 mm |
Shizukanolide F |
120061-96-3 | 1 ml * 10 mm |
¥ 14850 | 2024-07-19 | ||
| A2B Chem LLC | AA33785-5mg |
Shizukanolide F |
120061-96-3 | 98.0% | 5mg |
$719.00 | 2024-04-20 |
Cycloprop[2,3]indeno[5,6-b]furan-2(4H)-one,4a,5,5a,6,6a,6b-hexahydro-3,5-bis(hydroxymethyl)-6b-methyl-,(4aS,5R,5aS,6aR,6bS)- Verwandte Literatur
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
120061-96-3 (Cycloprop[2,3]indeno[5,6-b]furan-2(4H)-one,4a,5,5a,6,6a,6b-hexahydro-3,5-bis(hydroxymethyl)-6b-methyl-,(4aS,5R,5aS,6aR,6bS)-) Verwandte Produkte
- 1136932-34-7(Cycloprop[2,3]indeno[5,6-b]furan-2(4H)-one,5-[(acetyloxy)methyl]-4a,5,5a,6,6a,6b-hexahydro-3-(hydroxymethyl)-6b-methyl-,(4aS,5R,5aS,6aR,6bS)-)
- 73069-13-3(Atractylenolide I)
- 66395-02-6((4aS,5aS,6aR,6bS)-3,6b-dimethyl-5-methylidene-4a,5,5a,6,6a,6b-hexahydrocyclopropa[2,3]indeno[5,6-b]furan-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
Empfohlene Lieferanten
Handan Zechi Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Zhejiang Brunova Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
PRIBOLAB PTE.LTD
Gold Mitglied
CN Lieferant
Reagenz
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz